molecular formula C8H9BrFN B8742664 2-(3-Bromo-4-fluorophenyl)ethan-1-amine

2-(3-Bromo-4-fluorophenyl)ethan-1-amine

Cat. No.: B8742664
M. Wt: 218.07 g/mol
InChI Key: AOOQMNQPSNSYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)ethan-1-amine (CAS Number: 874326-40-6) is a high-purity chemical intermediate with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. This compound features a phenylethylamine backbone substituted with both bromo and fluoro groups on the aromatic ring, making it a highly versatile building block in medicinal chemistry and drug discovery. The strategic halogen placement allows for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and influence binding affinity in target molecules, a strategy employed in developing improved neuroactive agents . This scaffold is particularly valuable for researching central nervous system (CNS) targets. Structurally similar fluorinated phenyl derivatives are extensively investigated as positive allosteric modulators (PAMs) of GABA-A receptors, specifically targeting the α1/γ2 interface to potentially address neurological dysfunctions . Furthermore, related 2-(4-fluorophenyl)imidazo-based scaffolds have demonstrated potent kappa-opioid receptor (KOR) agonist activity, showing significant and long-lasting analgesic effects in models of both nociceptive and neuropathic pain without inducing tolerance, presenting a promising profile for novel analgesic development . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2

InChI Key

AOOQMNQPSNSYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)Br)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactions

Molecular Formula and Structure

  • The molecular formula of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine is C9H10BrFNO.
  • It features a bromine atom and a fluorine atom on the aromatic ring, contributing to its unique reactivity.

Types of Chemical Reactions
The compound can undergo several types of chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The bromine atom can be reduced to a hydrogen atom, yielding a fluorophenyl derivative.
  • Substitution : The bromine atom may be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It is used in the synthesis of more complex molecules and can act as a nucleophile in various reactions. Its unique structure allows for the preparation of ortho-metalated primary phenethylamines with diverse electronic properties .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It may interact with specific enzymes and modulate signal transduction pathways, influencing cellular processes like proliferation and apoptosis. Studies suggest that it may inhibit certain enzymes by binding to their active sites.

Medicine

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it can inhibit cancer cell growth through mechanisms involving apoptosis induction. Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The presence of bromine and fluorine enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological receptors.

Anticancer Properties

Research indicates that this compound exhibits growth inhibitory effects on various cancer cell lines. It has been shown to induce apoptosis or inhibit cell proliferation via p53-dependent mechanisms.

Case Studies

Case Study 1: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. Results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls.

Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that this compound effectively binds to specific enzyme active sites, altering metabolic pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
  • Structural Differences : 25B-NBOMe has additional methoxy groups at the 2- and 5-positions of the phenyl ring and a 2-methoxybenzyl substituent on the amine.
  • Biological Activity: Acts as a potent serotonin 5-HT2A receptor agonist, with reported EC50 values in the nanomolar range. The bromine at the 4-position enhances receptor binding affinity compared to non-halogenated analogs .
  • Physicochemical Properties : Higher molecular weight (428.3 g/mol) and logP (~3.5) compared to 2-(3-Bromo-4-fluorophenyl)ethan-1-amine (MW: 232.1 g/mol, logP ~2.8), suggesting reduced blood-brain barrier penetration .
INCB024360
  • Structural Differences: Features a 3-bromo-4-fluorophenyl moiety but incorporates an oxadiazole ring and sulfamoylaminoethyl group.
  • Biological Activity : Potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 = 7.2 nM. The halogenated phenyl group likely contributes to enzyme inhibition via halogen bonding .

Halogenated Indole and Benzene Derivatives

2-(4-Bromo-1H-indol-3-yl)ethan-1-amine
  • Structural Differences : Replaces the phenyl ring with an indole moiety.
  • Biological Activity : Exhibits affinity for serotonin receptors but with lower potency than phenyl-substituted analogs due to altered π-π stacking interactions .
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
  • Structural Differences : Contains a trifluoromethyl group and fluorine on the ethanamine chain.
  • Physicochemical Properties : Higher lipophilicity (logP ~3.1) and molecular weight (207.17 g/mol) compared to the target compound. The CF3 group enhances metabolic stability but may reduce solubility .

Benzimidazole-Based Analogs

N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene)
  • Structural Differences : Incorporates a benzimidazole ring and nitro group.
  • Biological Activity : Acts as an opioid receptor agonist. The fluorobenzyl group enhances receptor selectivity, but the bulky benzimidazole reduces CNS penetration compared to simpler phenethylamines .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Halogen Substituents Key Biological Target
This compound 232.1 ~2.8 Br, F Serotonin receptors, IDO1
25B-NBOMe 428.3 ~3.5 Br, OMe 5-HT2A receptor
INCB024360 473.3 ~1.9 Br, F IDO1
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine 239.1 ~2.2 Br Serotonin receptors

Preparation Methods

Bromination and Functional Group Interconversion Strategies

A prominent route involves the bromination of pre-functionalized aromatic precursors. For instance, 3-bromo-4-fluorobenzaldehyde serves as a critical intermediate, synthesized via ultrasonic-assisted bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite in dichloromethane . This method achieves yields exceeding 90% with high purity (99.2–99.4%) through bulk melting crystallization . Subsequent reductive amination of the aldehyde group introduces the ethanamine moiety.

Key Reaction Steps:

  • Bromination:

    4-Fluorobenzaldehyde+NaBr+HCl+NaOClUltrasonic, 20–25°C3-Bromo-4-fluorobenzaldehyde4\text{-Fluorobenzaldehyde} + \text{NaBr} + \text{HCl} + \text{NaOCl} \xrightarrow{\text{Ultrasonic, 20–25°C}} 3\text{-Bromo-4-fluorobenzaldehyde}

    Yields: 90.4–91.9% .

  • Reductive Amination:
    The aldehyde is converted to a nitrile via Strecker synthesis, followed by reduction using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation.

Acetylation-Bromination Cascade from Aniline Derivatives

Alternative approaches start with 4-fluoroaniline , leveraging acetylation and bromination to install substituents. Patent CN104447382A describes brominating 4-fluoroacetanilide using hydrobromic acid and hydrogen peroxide, minimizing dibromo byproduct formation . Hydrolysis of the acetyl group followed by Curtius rearrangement or Hofmann degradation introduces the amine .

Optimization Insights:

  • Bromination Conditions:
    Temperature: 30–60°C; oxidants (e.g., NaOCl) enhance regioselectivity .

  • Yield Improvement:
    Using NaOCl instead of bromine reduces 2,6-dibromo byproducts from 15% to <5% .

Suzuki-Miyaura Coupling for Aryl-Amide Intermediates

Modern cross-coupling techniques enable the construction of the bromo-fluorophenyl backbone. A PMC study outlines Suzuki-Miyaura coupling between (3-adamant-1-yl-4-fluorophenyl)boronic acid and thiazole bromides, followed by phthalimide deprotection to yield primary amines . Adapting this method, the boronic acid derivative of 3-bromo-4-fluorophenyl could couple with ethylene-linked amine precursors.

Reaction Scheme:

Aryl-Boronic Acid+Ethylene-Amide BromidePd CatalystProtected Amine IntermediateHydrazine2-(3-Bromo-4-fluorophenyl)ethan-1-amine\text{Aryl-Boronic Acid} + \text{Ethylene-Amide Bromide} \xrightarrow{\text{Pd Catalyst}} \text{Protected Amine Intermediate} \xrightarrow{\text{Hydrazine}} 2\text{-(3-Bromo-4-fluorophenyl)ethan-1-amine}

Advantages:

  • High functional group tolerance.

  • Scalable under mild conditions .

Reductive Amination of Keto Intermediates

Ketones derived from 3-bromo-4-fluorophenylacetic acid undergo reductive amination with ammonium acetate or benzylamine. For example, the keto intermediate is treated with NaBH3_3CN or H2_2/Pd-C to yield the target amine.

Typical Conditions:

  • Solvent: MeOH/THF.

  • Catalyst: Pd/C (10 wt%).

  • Yield: 75–85% (reported for analogous structures).

Gabriel Synthesis for Primary Amine Installation

The Gabriel method offers a classical route, wherein phthalimide-protected amines are generated from alkyl halides. Starting with 2-(3-bromo-4-fluorophenyl)ethyl bromide, reaction with potassium phthalimide followed by hydrazinolysis produces the primary amine.

Procedure:

  • Alkylation:

    2-(3-Bromo-4-fluorophenyl)ethyl bromide+K-PhthalimidePhthalimide Intermediate\text{2-(3-Bromo-4-fluorophenyl)ethyl bromide} + \text{K-Phthalimide} \rightarrow \text{Phthalimide Intermediate}
  • Deprotection:

    Intermediate+Hydrazine2-(3-Bromo-4-fluorophenyl)ethan-1-amine\text{Intermediate} + \text{Hydrazine} \rightarrow 2\text{-(3-Bromo-4-fluorophenyl)ethan-1-amine}

Yield: ~70–80% (based on similar syntheses).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Bromination-Reduction 4-FluorobenzaldehydeNaBr, NaOCl, LiAlH4_485–9099.2–99.4High purity; scalableMultiple steps; hazardous reagents
Acetylation-Bromination 4-FluoroanilineHBr, NaOCl75–8098.5Minimal byproductsRequires hydrolysis step
Suzuki Coupling Aryl boronic acidPd catalyst, Hydrazine70–7597.0Modular; versatileCostly catalysts
Reductive AminationPhenylacetic acid derivNaBH3_3CN, NH4_4OAc80–8598.0One-pot synthesisSensitivity to moisture
Gabriel SynthesisEthyl bromide derivK-Phthalimide70–8096.5Reliable for primary aminesLow atom economy

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 1-(3-bromo-4-fluorophenyl)ethanone (CAS 1007-15-4) using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Alternatively, catalytic hydrogenation with palladium on carbon can reduce the intermediate imine. Reaction pH (6–7) and temperature (40–60°C) critically affect enantiomeric purity, as side reactions like over-reduction or racemization may occur. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm intermediates using 1H^1H-NMR (CDCl₃, δ 7.4–7.6 ppm for aromatic protons) and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}F-NMR (DMSO-d₆, δ -110 to -115 ppm) identifies fluorine environment; 1H^1H-NMR distinguishes amine protons (δ 1.3–1.5 ppm for NH₂).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELX-97 ) resolves stereochemistry and confirms the (R)- or (S)-configuration. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters.
  • Mass Spectrometry : ESI-MS (m/z 218.07 [M+H]⁺) validates molecular weight.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what chiral resolution methods are optimal?

  • Methodological Answer : Enantiomers exhibit distinct binding affinities to CNS targets (e.g., serotonin receptors). Resolve racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution using lipases (Candida antarctica) in organic solvents . Assess enantiomeric excess (ee) by polarimetry ([α]D_D ±25° for (R)-isomer). In vitro assays (radioligand binding, IC₅₀) on D₂ and 5-HT₂A receptors reveal (R)-isomer’s 10-fold higher potency .

Q. What computational strategies predict the compound’s interaction with biological targets, and how can QSAR models guide structural optimization?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A, PDB ID 6WGT). Parameterize halogen bonds (Br, F) with MM/GBSA scoring.
  • QSAR : Train models on analogs (e.g., 2-(4-Bromophenyl)ethylamine) using descriptors like logP, molar refractivity, and H-bond donor count. Gaussian09 calculates electrostatic potentials (B3LYP/6-31G* basis set) .
  • MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 50 ns) .

Q. How do conflicting crystallographic data on halogen bonding in analogs inform the design of derivatives with enhanced stability?

  • Methodological Answer : Structural contradictions arise in Br/F interactions (e.g., Br···π vs. F-H bonding). Resolve via high-resolution X-ray (0.8 Å) and Hirshfeld surface analysis (CrystalExplorer). Derivatives with electron-withdrawing groups (e.g., -CF₃) stabilize Br···O interactions (3.0–3.2 Å), improving thermal stability (TGA decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.